(-)-Ememodin

Description

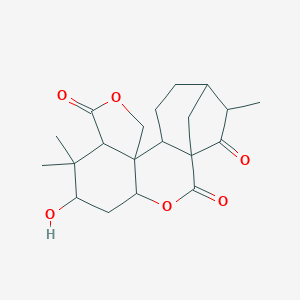

(-)-Ememodin is a naturally occurring compound with the molecular formula C₂₀H₂₆O₆ and a melting point of 237–239°C . It is primarily isolated from Isodon trichocarpa, a plant used in traditional medicine. The compound’s structure, inferred from its molecular formula, indicates a larger and more complex framework compared to simpler anthraquinones like emodin (C₁₅H₁₀O₅). Current literature highlights its isolation and basic physicochemical properties but lacks detailed mechanistic or pharmacological studies .

Properties

CAS No. |

14237-91-3 |

|---|---|

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

6-hydroxy-7,7,17-trimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,9,18-trione |

InChI |

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h9-14,21H,4-8H2,1-3H3 |

InChI Key |

CYZWIEZNQBBNHE-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |

Canonical SMILES |

CC1C2CCC3C(C2)(C1=O)C(=O)OC4C35COC(=O)C5C(C(C4)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Emodin can be synthesized through various chemical routes. One common method involves the oxidative coupling of chrysophanol with a suitable oxidizing agent. Another approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of emodin often involves the extraction from natural sources, such as rhubarb roots. The extraction process includes steps like drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified through techniques like column chromatography or recrystallization to obtain pure emodin .

Chemical Reactions Analysis

Types of Reactions

Emodin undergoes various chemical reactions, including:

Oxidation: Emodin can be oxidized to form emodin anthrone and other derivatives.

Reduction: Reduction of emodin can yield reduced anthraquinone derivatives.

Substitution: Emodin can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include emodin anthrone, various ethers, and esters of emodin .

Scientific Research Applications

Chemistry: Emodin is used as a starting material for the synthesis of other anthraquinone derivatives.

Biology: It is studied for its role in modulating biological pathways and its effects on cell proliferation and apoptosis.

Medicine: Emodin has shown promise in treating cardiovascular diseases, cancer, and inflammatory conditions. It is also being investigated for its anti-viral and anti-bacterial properties.

Industry: Emodin is used as a natural colorant in the textile and cosmetic industries .

Mechanism of Action

Emodin exerts its effects through multiple molecular targets and pathways. It inhibits various kinases, such as mitogen-activated protein kinase (MAPK) and protein kinase C (PKC), which play crucial roles in cell signaling. Emodin also modulates the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and hypoxia-inducible factor-1alpha (HIF-1α). These interactions result in the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (-)-Ememodin with structurally related compounds:

Key Observations :

- Structural Complexity: this compound and Ememogin share a C₂₀ backbone, distinct from the smaller anthraquinones Emodin and Aloe-emodin (C₁₅). The additional oxygen in Ememogin (C₂₀H₂₆O₇) may enhance polarity or hydrogen-bonding capacity compared to this compound.

- Thermal Stability : Ememogin’s higher melting point (>300°C) suggests greater crystallinity or stability than this compound (237–239°C) .

- Pharmacological Gaps : While Emodin and Aloe-emodin are well-studied for their anticancer and antimicrobial effects, this compound’s bioactivity remains underexplored in the available literature.

Functional and Mechanistic Contrasts

- Emodin: A prototype anthraquinone with broad-spectrum bioactivity. It inhibits kinases (e.g., CK2, PKC) and modulates apoptosis via the PI3K/Akt pathway . Its smaller size and planar structure likely enhance membrane permeability compared to this compound.

- Aloe-emodin: Shares Emodin’s core structure but exhibits distinct pharmacokinetics. It is metabolized into rhein in vivo and shows selective cytotoxicity against melanoma cells .

- This compound and Ememogin : The C₂₀ framework suggests glycosylation or alkylation modifications absent in Emodin. These structural changes may alter solubility, target specificity, or metabolic stability. For instance, increased oxygen content in Ememogin could favor interactions with polar biological targets.

Research Implications

- This compound’s Underexplored Potential: The lack of reported pharmacological data contrasts sharply with the well-characterized activities of Emodin and Aloe-emodin. Further studies should prioritize: Target Identification: Molecular docking or transcriptomic profiling to identify binding partners . Bioactivity Screening: Assessing anticancer, antimicrobial, or anti-inflammatory effects using in vitro models. Comparative ADME Studies: Evaluating absorption and metabolism relative to Emodin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.